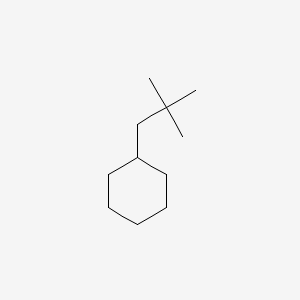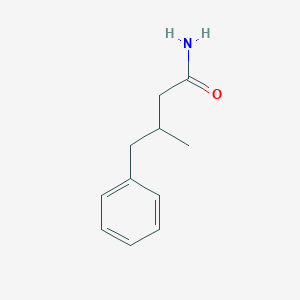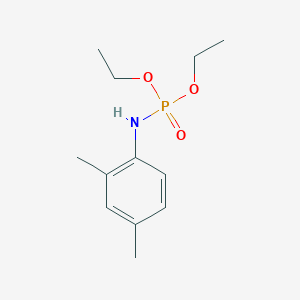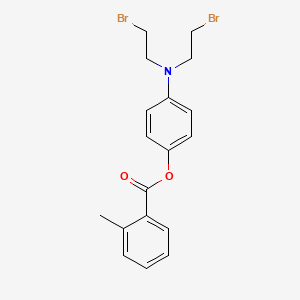
Ethylamine, 2-chloro-N-dichloromethylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylamine, 2-chloro-N-dichloromethylene- is an organic compound with the molecular formula C4H10ClN. It is also known by other names such as (2-Chloroethyl)dimethylamine and β-Chloroethyldimethylamine . This compound is a colorless liquid with a strong ammonia-like odor and is widely used in organic synthesis and as an intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Ethylamine, 2-chloro-N-dichloromethylene- can be synthesized through several methods. One common method involves the reaction of ethanol with ammonia in the presence of an oxide catalyst . Another method is the reductive amination of acetaldehyde with ammonia and hydrogen . These reactions typically require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of Ethylamine, 2-chloro-N-dichloromethylene- often involves large-scale synthesis using ethanol and ammonia. The reaction is catalyzed by an oxide catalyst, and the product is purified through distillation . This method is efficient and cost-effective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Ethylamine, 2-chloro-N-dichloromethylene- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted amines.
Oxidation and Reduction: It can be oxidized to form corresponding amides or reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions include substituted amines, amides, and primary amines .
科学的研究の応用
Ethylamine, 2-chloro-N-dichloromethylene- has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of drugs such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine.
Chemical Industry: It is used as a starting reagent for the synthesis of other chemicals.
作用機序
The mechanism of action of Ethylamine, 2-chloro-N-dichloromethylene- involves nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules . This leads to the formation of new chemical bonds and the production of substituted amines .
類似化合物との比較
Similar Compounds
Similar compounds to Ethylamine, 2-chloro-N-dichloromethylene- include:
Methylamine: A primary amine with a similar structure but with one less carbon atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Ethylamine, 2-chloro-N-dichloromethylene- is unique due to its chloroethyl group, which makes it highly reactive in nucleophilic substitution reactions . This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical applications .
特性
CAS番号 |
23546-84-1 |
|---|---|
分子式 |
C3H4Cl3N |
分子量 |
160.43 g/mol |
IUPAC名 |
1,1-dichloro-N-(2-chloroethyl)methanimine |
InChI |
InChI=1S/C3H4Cl3N/c4-1-2-7-3(5)6/h1-2H2 |
InChIキー |
YWMGZMIHXMLQQU-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
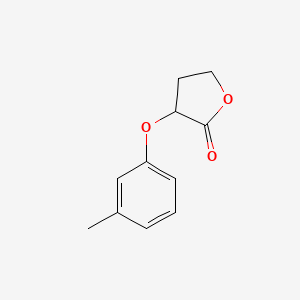
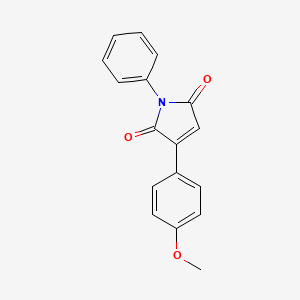
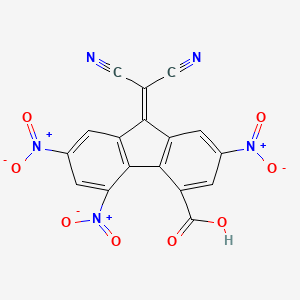

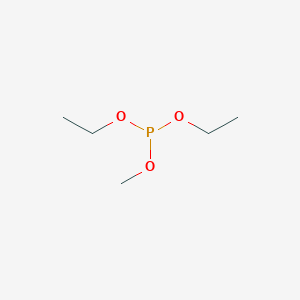

![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
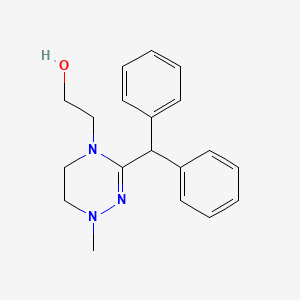
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
